The compound is classified under heterocycles, specifically as an isoquinoline derivative. Its structure features a dihydroisoquinoline core with an N-oxide functional group, which contributes to its reactivity and biological activity.
The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide can be achieved through several methods. A common synthetic route involves the oxidation of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol using oxidizing agents such as hydrogen peroxide or peracids.
The molecular structure of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide can be described as follows:
Using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the structural integrity and purity of the synthesized compound can be confirmed. For instance:
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide participates in various chemical reactions that are significant for its applications in organic synthesis and medicinal chemistry.
Reagents such as acyl chlorides or alkyl halides are often used in substitution reactions under mild conditions (room temperature) to yield various derivatives.
The mechanism of action for 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is primarily linked to its ability to interact with biological targets through various pathways:
Research indicates that compounds similar to 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide may exhibit significant pharmacological effects, including anti-inflammatory and neuroprotective activities.
Understanding the physical and chemical properties of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is crucial for its application in research and industry.
Properties can be characterized using techniques such as:
The applications of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide span several fields:
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide belongs to the 3,4-dihydroisoquinoline subclass of isoquinoline derivatives, characterized by a partially saturated isoquinoline core with specific functional modifications. Its molecular formula is C₁₁H₁₃NO₂, confirming its status as a heterocyclic organic compound containing nitrogen and oxygen atoms within its bicyclic structure [1]. The compound systematically integrates three key structural features: a geminal dimethyl group at position 3, a hydroxyl group at position 4, and an N-oxide functionalization on the nitrogen atom. This combination creates a cyclic nitrone, where the N-oxide group (+N-O⁻) serves as the radical-trapping pharmacophore.
The systematic IUPAC name, 3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol, precisely reflects these features. Alternative nomenclature includes 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, emphasizing the reduced state of the pyridine ring and the N-oxide modification [1]. Such naming variations arise from differing prioritization of functional groups in IUPAC rules. The SMILES notation (CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C
) and InChIKey (KDBJLPJKUYFPPC-UHFFFAOYSA-N
) provide unambiguous machine-readable descriptors of its structure, critical for database searches [1].
Table 1: Nomenclature and Structural Identifiers of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol |
Synonym | 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide |
Molecular Formula | C₁₁H₁₃NO₂ |
SMILES | CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C |
InChIKey | KDBJLPJKUYFPPC-UHFFFAOYSA-N |
Structurally, it differs from simpler 3,4-dihydroisoquinolines (e.g., unsubstituted C₁₁H₁₃N) by the critical C-4 hydroxyl and N-oxide groups, which enable its radical-scavenging activity [3]. This places it within a broader medicinal chemistry context of bioactive isoquinoline derivatives, though its specific substitutions define its unique reactivity [10].
The discovery of 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide emerged from efforts to optimize phenyl-tert-butylnitrone (PBN), a prototype synthetic nitrone radical trap investigated for neurodegenerative diseases in the early 1990s. Researchers sought cyclic analogs with improved blood-brain barrier penetration and metabolic stability. This led to the development of 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide (a direct cyclic analog of PBN) as a neuroprotective candidate [2].
In 1996, pivotal research identified 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide as a C-4 hydroxylated metabolite of this parent cyclic nitrone. Its isolation and synthesis marked a significant advancement, as it exhibited a dramatically reduced side-effect profile—specifically lower acute toxicity and minimal sedation—compared to its precursor [2]. This discovery shifted focus toward hydroxylated nitrones, highlighting that structural modifications could dissociate efficacy from adverse effects. Subsequent efforts synthesized analogs like spirocycloalkane replacements of the gem-dimethyl group and C-4 ketone derivatives (e.g., 3,3-dimethyl-3,4-dihydro-3H-isoquinolin-4-one N-oxide), aiming to enhance antioxidant potency while preserving low toxicity [2]. Crucially, brain penetration studies confirmed these compounds reached therapeutic CNS targets, validating their potential for neurological oxidative stress conditions [2].
Nitrones function primarily as spin-trapping agents, reacting covalently with transient free radicals (e.g., superoxide, hydroxyl radicals) to form stable, detectable nitroxide adducts. The N-oxide group (+N-O⁻) is electrophilic, enabling radical addition at the carbon adjacent to the nitrone nitrogen. For 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, this mechanism allows interception of radicals generated during lipid peroxidation cascades, thereby mitigating cellular damage [2].
Though less potent than its parent nitrone in in vitro lipid peroxidation assays, this compound’s significance lies in its enhanced therapeutic index. Its reduced toxicity enables safer chronic administration in models of oxidative stress-related pathologies, such as stroke or neurodegeneration [2]. The hydroxyl group at C-4 is critical for this toxicological improvement; ketone or acetate derivatives, while more potent antioxidants, partially restored sedation and toxicity, indicating the polar C-4 substituent’s role in safety [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: